5-(4-Bromophenyl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-(4-Bromophenyl)-1,2,4-oxadiazole” has been reported in the literature . For instance, the synthesis of a related compound, “macitentan”, involved the introduction of an ethylene-glycol side chain .Molecular Structure Analysis
The molecular structure of “5-(4-Bromophenyl)-1,2,4-oxadiazole” can be analyzed using various techniques such as FT-IR and computational studies . These techniques can provide insights into the charge transfer within the molecule, the stability of the molecule, and other properties .Scientific Research Applications
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Pharmaceuticals
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Liquid Crystal Technology
- Application : 5-(4-Bromophenyl)isoxazole has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Method of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : The new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Conjugated Organic Polymer
- Application : 5-(4-Bromophenyl)isoxazole has been used in the construction of a porphyrin-based conjugated organic polymer (COP) .
- Method of Application : The COP was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Photocatalysis
- Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This COP was used for highly active and selective visible-light-driven reduction of CO2 to CO .
- Method of Application : The COP was constructed via Sonogashira coupling . Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ .
- Results or Outcomes : All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O . Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site) .
Safety And Hazards
Based on the safety data sheet for a similar compound, “5-(4-Bromophenyl)isoxazole”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . The compound should be handled with personal protective equipment and stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQNAZZIVMSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712389 | |
Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,2,4-oxadiazole | |
CAS RN |
89892-25-1 | |
Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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